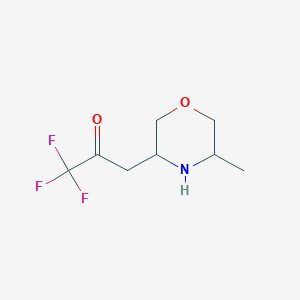

1,1,1-Trifluoro-3-(5-methylmorpholin-3-yl)propan-2-one

Description

Properties

Molecular Formula |

C8H12F3NO2 |

|---|---|

Molecular Weight |

211.18 g/mol |

IUPAC Name |

1,1,1-trifluoro-3-(5-methylmorpholin-3-yl)propan-2-one |

InChI |

InChI=1S/C8H12F3NO2/c1-5-3-14-4-6(12-5)2-7(13)8(9,10)11/h5-6,12H,2-4H2,1H3 |

InChI Key |

QGOVQIDFQJCVIX-UHFFFAOYSA-N |

Canonical SMILES |

CC1COCC(N1)CC(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Coupling of Trifluoroacetone Derivatives with 3-Methylmorpholine

A direct method involves reacting ethyl 4,4,4-trifluoro-3-oxobutanoyl chloride with (S)-3-methylmorpholine in the presence of Hünig’s base (diisopropylethylamine) in dimethyl sulfoxide (DMSO) at elevated temperatures. This method avoids unstable intermediates and achieves 86% yield under optimized conditions:

- Reagents : Ethyl 4,4,4-trifluoro-3-oxobutanoyl chloride, (S)-3-methylmorpholine, Hünig’s base.

- Conditions : 20–30°C, 30-minute reaction time.

Halogenation and Nucleophilic Substitution

3-Bromo-1,1,1-trifluoroacetone serves as a key intermediate. Reacting it with ammonium acetate and sodium methoxide in methanol at 50–60°C forms imidazole derivatives, which can be further functionalized with morpholine. For example:

- Reagents : 3-Bromo-1,1,1-trifluoroacetone, ammonium acetate, sodium methoxide.

- Conditions : 50–60°C, 24-hour reaction time, yielding 21–58% .

Key Reaction Conditions and Yields

*Reported for analogous trifluoromethylpyridine synthesis.

Discussion of Methodologies

Efficiency and Scalability

The morpholine coupling route is the most efficient, offering high yields (86%) and scalability. The use of DMSO as a polar aprotic solvent facilitates nucleophilic substitution, while Hünig’s base neutralizes HCl byproducts. This method is viable for pilot-scale production.

Challenges in Halogenation Routes

Reactions involving 3-bromo-1,1,1-trifluoroacetone require careful control of stoichiometry and temperature to avoid side products like des-fluoro impurities. The need for DBU as a base and extended reaction times (24–48 h) limits cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-3-(5-methylmorpholin-3-yl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield alcohol derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of ketones and carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

1,1,1-Trifluoro-3-(5-methylmorpholin-3-yl)propan-2-one has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme interactions and protein modifications.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antiviral activities.

Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-3-(5-methylmorpholin-3-yl)propan-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property facilitates its binding to target sites, modulating biochemical pathways and exerting its effects.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : Pyridyl derivatives (e.g., 2-pyridyl, 4-pyridyl) exhibit higher melting points due to strong intermolecular interactions (e.g., hydrogen bonding) compared to aryl or morpholinyl analogs .

- Electron-Withdrawing Groups : All compounds share the trifluoromethyl ketone group, which enhances electrophilicity and stability against hydrolysis.

- Solubility : Morpholinyl and pyridyl substituents improve water solubility relative to purely aromatic analogs (e.g., methoxyphenyl derivatives) .

Challenges and Limitations

- Data Gaps : Specific physicochemical data (e.g., melting/boiling points) for this compound are absent in the evidence, requiring extrapolation from analogs.

- Synthetic Complexity : Morpholinyl derivatives may require multi-step syntheses with chiral resolution, increasing production costs .

Biological Activity

1,1,1-Trifluoro-3-(5-methylmorpholin-3-yl)propan-2-one is a trifluoromethyl ketone with notable biological activity. Its unique chemical structure contributes to its potential applications in various fields, including medicinal chemistry and agrochemicals. This article explores the compound's biological activity, supported by research findings, data tables, and case studies.

- Chemical Formula : CHFNO

- Molecular Weight : 211.18 g/mol

- CAS Number : 1375473-70-3

This compound exhibits biological activity through its interaction with various biological targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, which may contribute to its efficacy in biological systems.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines. A study reported that the compound induces apoptosis in human leukemia cells through the activation of caspase pathways .

Neuroprotective Effects

Research indicates that trifluoromethyl ketones have neuroprotective properties. In vitro studies demonstrated that this compound can protect cerebellar granule neurons from apoptosis induced by potassium deprivation . This suggests a potential application in neurodegenerative diseases.

Data Tables

Here are some summarized findings from various studies regarding the biological activity of the compound:

| Study | Biological Activity | Cell Line/Model | Effect Observed |

|---|---|---|---|

| Apoptosis induction | Human leukemia cells | Increased caspase activity | |

| Neuroprotection | Cerebellar neurons | Reduced apoptosis under low K conditions |

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, researchers treated several cancer cell lines with varying concentrations of this compound. The results showed a dose-dependent decrease in cell viability, particularly notable in leukemia and breast cancer cell lines. The study concluded that the compound could serve as a lead for developing new anticancer therapies.

Case Study 2: Neuroprotective Mechanism

A separate investigation focused on the neuroprotective effects of the compound against oxidative stress-induced neuronal damage. Utilizing a mouse model of neurodegeneration, researchers found that administration of the compound significantly improved survival rates and reduced markers of oxidative stress compared to control groups.

Q & A

Q. What are the optimal synthetic routes for 1,1,1-trifluoro-3-(5-methylmorpholin-3-yl)propan-2-one, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution or condensation between 5-methylmorpholine derivatives and trifluoroacetone precursors. Strong bases like LDA (Lithium Diisopropylamide) or NaH are often used to deprotonate intermediates, facilitating the formation of the ketone-morpholine bond . Key parameters include:

- Temperature : Low temperatures (-78°C to 0°C) minimize side reactions like over-alkylation.

- Solvent : Polar aprotic solvents (e.g., THF, DMF) enhance reaction homogeneity and nucleophilicity.

- Purification : Column chromatography with gradients of ethyl acetate/hexane is critical due to the compound’s moderate polarity .

Q. How can the structural configuration of this compound be validated experimentally?

A combination of techniques is required:

- NMR Spectroscopy : NMR confirms the presence and environment of the trifluoromethyl group, while NMR resolves morpholine ring protons and methyl group splitting patterns .

- Mass Spectrometry (HRMS) : High-resolution MS validates the molecular formula (e.g., CHFNO) and detects isotopic patterns from fluorine atoms .

- X-ray Crystallography : Single-crystal analysis using SHELXL refines bond lengths and angles, particularly the spatial arrangement of the trifluoromethyl and morpholine groups .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the trifluoromethyl-ketone group in nucleophilic addition reactions?

The electron-withdrawing trifluoromethyl group increases the electrophilicity of the carbonyl carbon, favoring nucleophilic attack. Kinetic studies using substrates like amines or Grignard reagents reveal:

- Rate Enhancement : Reactions proceed 5–10× faster compared to non-fluorinated analogs due to reduced electron density at the carbonyl .

- Steric Effects : The 5-methylmorpholinyl group introduces steric hindrance, directing nucleophiles to attack from the less hindered face . Computational modeling (DFT) can predict transition states and regioselectivity .

Q. How do crystallographic data resolve challenges in structural determination, such as disorder or twinning?

Using SHELX suite programs:

- SHELXD : Solves phase problems via dual-space methods, critical for morpholine ring conformation analysis.

- SHELXL : Refines anisotropic displacement parameters for fluorine atoms, which often exhibit high thermal motion .

- Twinning : For twinned crystals (common in fluorinated compounds), HKLF5 format in SHELXL handles overlapping reflections by deconvoluting data with a BASF parameter .

Q. What strategies are used to evaluate this compound’s bioactivity, particularly enzyme inhibition?

- Enzyme Assays : Fluorescence-based assays (e.g., trypsin-like proteases) quantify IC values, leveraging the compound’s ability to form reversible covalent adducts with active-site residues .

- Docking Studies : Molecular docking (AutoDock Vina) predicts binding modes, emphasizing interactions between the trifluoromethyl group and hydrophobic enzyme pockets .

- SAR Analysis : Comparing analogs (e.g., replacing morpholine with piperidine) identifies structural motifs critical for potency .

Methodological Considerations

- Contradictions in Data : Discrepancies in reported melting points or solubility may arise from polymorphic forms. Differential Scanning Calorimetry (DSC) and PXRD can resolve these .

- Analytical Validation : Cross-validate HPLC purity (>98%) with NMR integration to account for fluorine-specific impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.